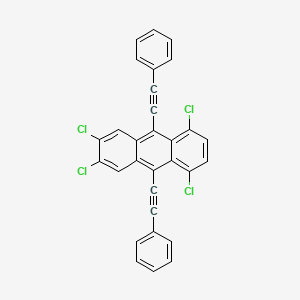
1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene is an aromatic hydrocarbon with a complex structure that includes multiple chlorine atoms and phenylethynyl groups attached to an anthracene core. This compound is known for its strong fluorescence and is used in various scientific and industrial applications due to its unique photophysical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene typically involves the Sonogashira cross-coupling reaction. This reaction is carried out by coupling 1,4,6,7-tetrachloro-9,10-dibromoanthracene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and dihydro derivatives, each with distinct photophysical properties .
Applications De Recherche Scientifique
1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in chemical reactions and as a dopant in organic semiconductors.
Biology: Employed in fluorescence microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of OLEDs and lightsticks due to its strong fluorescence.
Mécanisme D'action
The mechanism by which 1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. The energy of the first singlet excited state is twice that of the first triplet state, making it unique for applications involving triplet-triplet annihilation and singlet fission .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure but without chlorine atoms, used in similar applications.
1-Chloro-9,10-bis(phenylethynyl)anthracene: Contains one chlorine atom, used in lightsticks.
2-Chloro-9,10-bis(phenylethynyl)anthracene: Contains two chlorine atoms, also used in lightsticks.
Uniqueness
1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene is unique due to the presence of four chlorine atoms, which significantly alters its photophysical properties and makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
80034-20-4 |
|---|---|
Formule moléculaire |
C30H14Cl4 |
Poids moléculaire |
516.2 g/mol |
Nom IUPAC |
1,4,6,7-tetrachloro-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H14Cl4/c31-25-15-16-26(32)30-22(14-12-20-9-5-2-6-10-20)24-18-28(34)27(33)17-23(24)21(29(25)30)13-11-19-7-3-1-4-8-19/h1-10,15-18H |
Clé InChI |
PMDVWDPURBUWFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C3C=C(C(=CC3=C(C4=C(C=CC(=C24)Cl)Cl)C#CC5=CC=CC=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)
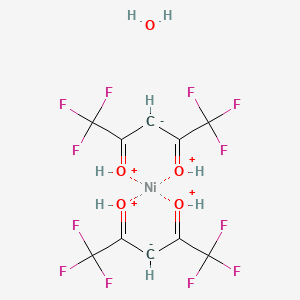
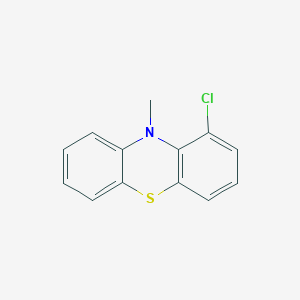
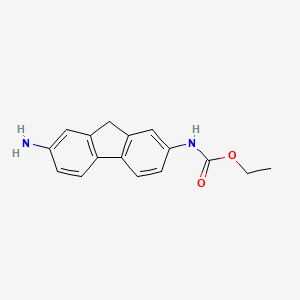
![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)
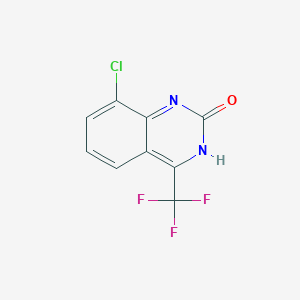

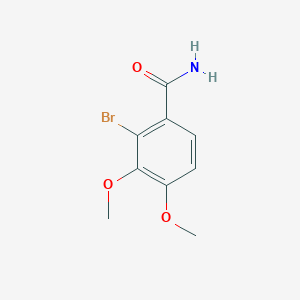
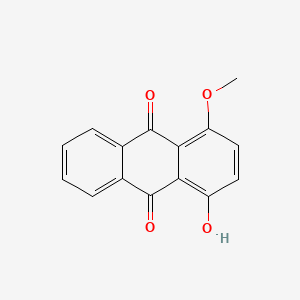
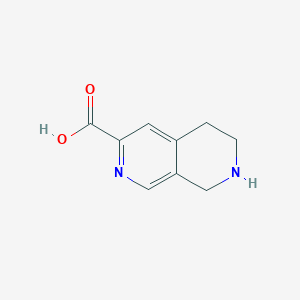



![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
